molecular formula C18H16N2O3 B2441587 3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide CAS No. 2305480-39-9

3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide

Cat. No. B2441587
CAS RN: 2305480-39-9
M. Wt: 308.337
InChI Key: ZWHGEHKMHIUULI-UHFFFAOYSA-N
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Description

3-Formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. The compound is also known as FMIC and has a molecular formula of C20H18N2O3.

Mechanism of Action

The mechanism of action of FMIC involves the inhibition of several key enzymes and proteins involved in cancer cell growth and proliferation. The compound has been found to bind to the DNA of cancer cells and induce DNA damage, leading to cell death. FMIC also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is essential for cancer cell survival and growth.
Biochemical and Physiological Effects:
FMIC has been found to have several biochemical and physiological effects on cancer cells. The compound induces the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. FMIC also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer cell survival.

Advantages and Limitations for Lab Experiments

FMIC has several advantages for lab experiments, including its high yield and purity, potent anticancer activity, and well-understood mechanism of action. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

Several future directions for research on FMIC include:
1. Investigating the potential of FMIC as a lead compound for developing new anticancer drugs.
2. Studying the pharmacokinetics and pharmacodynamics of FMIC in vivo.
3. Developing new synthesis methods for FMIC that are more efficient and cost-effective.
4. Exploring the potential of FMIC as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders.
In conclusion, FMIC is a promising chemical compound that has shown potent anticancer activity in scientific research. Its well-understood mechanism of action and potential applications in medicinal chemistry make it a valuable compound for future research.

Synthesis Methods

The synthesis of FMIC involves the reaction of 3-hydroxybenzaldehyde, indole-6-carboxylic acid, and N-methylamine in the presence of a catalyst. The reaction takes place in a solvent under specific temperature and pressure conditions. The yield of FMIC obtained through this method is high, and the purity of the compound is also excellent.

Scientific Research Applications

FMIC has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle of cancer cells.

properties

IUPAC Name

3-formyl-N-[(3-hydroxyphenyl)methyl]-N-methyl-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-20(10-12-3-2-4-15(22)7-12)18(23)13-5-6-16-14(11-21)9-19-17(16)8-13/h2-9,11,19,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHGEHKMHIUULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)O)C(=O)C2=CC3=C(C=C2)C(=CN3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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